7-Methoxyisoquinolin-8-amine
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Overview
Description
7-Methoxyisoquinolin-8-amine is a chemical compound with the CAS Number: 55766-74-0 and a molecular weight of 174.2 . It is a solid substance that is stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The IUPAC name for 7-Methoxyisoquinolin-8-amine is 7-methoxy-8-isoquinolinamine . The Inchi Code is 1S/C10H10N2O/c1-13-9-3-2-7-4-5-12-6-8 (7)10 (9)11/h2-6H,11H2,1H3 .
Physical And Chemical Properties Analysis
7-Methoxyisoquinolin-8-amine is a solid substance . It has a molecular weight of 174.2 .
Scientific Research Applications
Synthesis Methodologies and Chemical Properties
- Synthesis of 8-Bromoisoquinolines : Research detailed a method for producing bromo-7-methoxyisoquinoline through Jackson's modification of the Pomeranz-Fritsch ring synthesis. This study provided insights into the formation mechanisms and highlighted the synthesis of secondary amine-BH3 complexes, emphasizing the compound's utility in synthetic chemistry (Armengol, Helliwell, & Joule, 2000).
Biological Activities
- Antibacterial Properties : New 8-nitrofluoroquinolone derivatives were synthesized, including modifications at the C-7 position with primary amine appendages, demonstrating significant antibacterial activity against gram-positive and gram-negative strains. This highlights the potential application of modified isoquinolines in developing new antibacterial agents (Al-Hiari et al., 2007).
- Antitumor Activity : A series of functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines demonstrated in vitro antitumor activity against various human cancer cell lines, indicating the value of methoxyisoquinoline derivatives in cancer research (Károlyi et al., 2012).
- Alzheimer's Disease Therapy : Tetrahydropyranodiquinolin-8-amines were synthesized and identified for their potential in Alzheimer's disease therapy due to their antioxidant activity, non-hepatotoxic nature, and inhibition of acetylcholinesterase, which is crucial for managing Alzheimer's disease symptoms (Dgachi et al., 2017).
Molecular Mechanisms
- Trace Amine Receptor Modulation : The antidepressant-like effect of a novel molecule hypothesized to modulate trace amine receptors was explored, demonstrating potential mechanisms for treatment-resistant depression through modulation of neurotransmitter levels (Dhir & Kulkarni, 2011).
Safety And Hazards
properties
IUPAC Name |
7-methoxyisoquinolin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-3-2-7-4-5-12-6-8(7)10(9)11/h2-6H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYXYGWPFNZEET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344117 |
Source
|
Record name | 8-Isoquinolinamine, 7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyisoquinolin-8-amine | |
CAS RN |
55766-74-0 |
Source
|
Record name | 8-Isoquinolinamine, 7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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